molecular formula C22H18O3 B15091349 4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol

4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol

Cat. No.: B15091349
M. Wt: 330.4 g/mol
InChI Key: CDGVBFDHIRFWEY-UHFFFAOYSA-N
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Description

4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol is a complex organic compound characterized by its unique binaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial properties could be due to its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Uniqueness: 4’-Methoxy-3’-methyl-[1,2’-binaphthalene]-1’,2-diol is unique due to its binaphthalene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-(2-hydroxynaphthalen-1-yl)-4-methoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C22H18O3/c1-13-19(20-15-8-4-3-7-14(15)11-12-18(20)23)21(24)16-9-5-6-10-17(16)22(13)25-2/h3-12,23-24H,1-2H3

InChI Key

CDGVBFDHIRFWEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C3=C(C=CC4=CC=CC=C43)O)O)OC

Origin of Product

United States

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